molecular formula C27H34FN5O4S B12394740 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide

2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide

Cat. No.: B12394740
M. Wt: 543.7 g/mol
InChI Key: SSKKTEYBWOVEET-GMILZOMTSA-N
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Description

“2-(®-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide” is a complex organic compound that may have applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, potentially leading to therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the piperazine ring, the introduction of the fluoro and methylsulfonyl groups, and the coupling with the adamantane and pyrimidine moieties. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

The compound could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target the compound interacts with. It might involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperazine derivatives, fluoro-substituted aromatic compounds, and adamantane-based molecules.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups and structural features, which might confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H34FN5O4S

Molecular Weight

543.7 g/mol

IUPAC Name

2-[(2R)-4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C27H34FN5O4S/c1-16-15-32(23-4-3-20(11-21(23)28)38(2,36)37)7-8-33(16)26-29-6-5-22(30-26)25(34)31-24-18-9-17-10-19(24)14-27(35,12-17)13-18/h3-6,11,16-19,24,35H,7-10,12-15H2,1-2H3,(H,31,34)/t16-,17?,18-,19+,24?,27?/m1/s1

InChI Key

SSKKTEYBWOVEET-GMILZOMTSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C2=NC=CC(=N2)C(=O)NC3[C@@H]4CC5C[C@H]3CC(C4)(C5)O)C6=C(C=C(C=C6)S(=O)(=O)C)F

Canonical SMILES

CC1CN(CCN1C2=NC=CC(=N2)C(=O)NC3C4CC5CC3CC(C5)(C4)O)C6=C(C=C(C=C6)S(=O)(=O)C)F

Origin of Product

United States

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